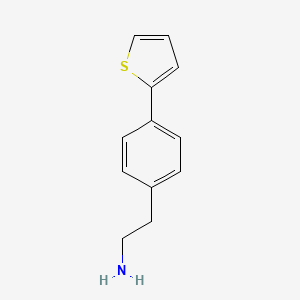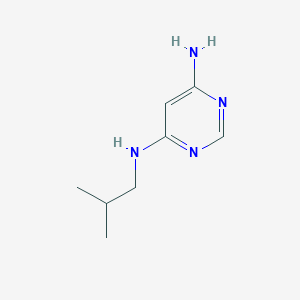![molecular formula C17H22ClN3O5 B1454822 Methyl-4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-6-carboxylat-Hydrochlorid CAS No. 1094447-97-8](/img/structure/B1454822.png)
Methyl-4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-6-carboxylat-Hydrochlorid
Übersicht
Beschreibung
The compound contains several functional groups including a trimethoxyphenyl group, an imidazole ring, and a pyridine ring . These groups are common in many biologically active compounds and can contribute to a wide range of properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and pyridine rings, as well as the trimethoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
The imidazole and pyridine rings in the compound can participate in a variety of chemical reactions. The trimethoxyphenyl group can also be involved in reactions, particularly those involving aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole and pyridine rings could contribute to its basicity, while the trimethoxyphenyl group could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die TMP-Einheit wurde als signifikant wirksam gegen Krebs nachgewiesen. Sie kann verschiedene Proteine hemmen, die an der Entstehung von Krebs beteiligt sind, wie Tubulin, Hitzeschockprotein 90 (Hsp90) und Thioredoxinreduktase (TrxR). Diese inhibitorischen Wirkungen können zum Absterben von Krebszellen führen und Apoptose induzieren .
Antimykotische und antibakterielle Eigenschaften
Verbindungen mit der TMP-Gruppe haben vielversprechende antimykotische und antibakterielle Wirkungen gezeigt. Sie erwiesen sich als wirksam gegen Krankheitserreger wie Helicobacter pylori und Mycobacterium tuberculosis, die für Magengeschwüre bzw. Tuberkulose verantwortlich sind .
Antivirale Aktivität
TMP-basierte Verbindungen bergen Potenzial gegen verschiedene Viren, einschließlich derer, die AIDS, Hepatitis C und Influenza verursachen. Ihr Wirkmechanismus kann die Hemmung der Virusreplikation oder die Blockierung von Virus-Zell-Interaktionen umfassen .
Antiparasitäre Wirkungen
Diese Verbindungen zeigten Wirksamkeit gegen parasitäre Infektionen, die durch Organismen wie Leishmania, Malaria und Trypanosoma verursacht werden. Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Krankheiten wie Leishmaniose, Malaria und Schlafkrankheit hin .
Neuroprotektive und anti-neuroinflammatorische Mittel
Untersuchungen deuten darauf hin, dass TMP-haltige Verbindungen als neuroprotektive und anti-neuroinflammatorische Mittel dienen könnten. Sie könnten therapeutische Vorteile bei neurodegenerativen Erkrankungen, ischämischem Schlaganfall und Schädel-Hirn-Trauma bieten, indem sie Pfade hemmen, die zum Zelltod führen .
Entzündungshemmende Eigenschaften
Die TMP-Gruppe wurde mit entzündungshemmenden Wirkungen in Verbindung gebracht. Dies könnte besonders vorteilhaft bei chronisch-entzündlichen Erkrankungen sein und dazu beitragen, die allgemeine Entzündungslast im Körper zu reduzieren .
Potenzial gegen Alzheimer und Depression
Verbindungen mit dem TMP-Pharmakophor zeigten Eigenschaften, die zur Behandlung von Alzheimer-Krankheit und Depression eingesetzt werden könnten. Sie können durch die Beeinflussung von Neurotransmittersystemen oder durch die Verhinderung der Aggregation von Amyloidplaques wirken .
Anti-Migräne-Effekte
Schließlich wurde die TMP-Einheit mit Anti-Migräne-Effekten in Verbindung gebracht. Dies könnte auf ihren Einfluss auf die Gefäßverengung und die Neurotransmittermodulation zurückzuführen sein, die Schlüsselfaktoren in der Pathophysiologie von Migräne sind .
Wirkmechanismus
- The compound contains the trimethoxyphenyl (TMP) group, which serves as a versatile pharmacophore in various potent agents with diverse bioactivity effects .
- Additionally, TMP-based compounds exhibit anti-fungal, anti-bacterial, and antiviral activities .
- For example, in the case of tubulin, the TMP moiety plays a critical role in fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
- The alteration of the TMP group can significantly impact the biological activity of related analogs .
Target of Action
Mode of Action
Biochemical Pathways
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its biological activity, as the compound can inhibit or modulate the function of these biomolecules, leading to various therapeutic effects.
Cellular Effects
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride exhibits significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit tubulin polymerization, affecting cell division and proliferation . Additionally, it can modulate the expression of genes involved in stress response and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride involves binding interactions with specific biomolecules. The compound binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, the compound can inhibit Hsp90 and TrxR, further contributing to its anticancer and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects on cells.
Dosage Effects in Animal Models
The effects of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability . The compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions determine its localization and accumulation in specific cellular compartments, influencing its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution for therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5.ClH/c1-22-12-6-5-9(15(23-2)16(12)24-3)13-14-10(18-8-19-14)7-11(20-13)17(21)25-4;/h5-6,8,11,13,20H,7H2,1-4H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAQGLMPMYMECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)OC)NC=N3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


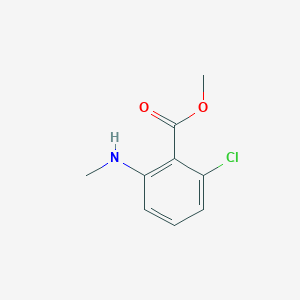

![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

![3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
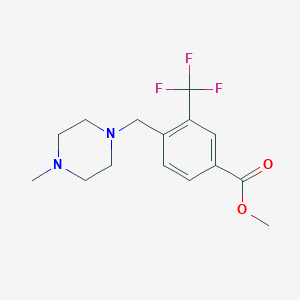
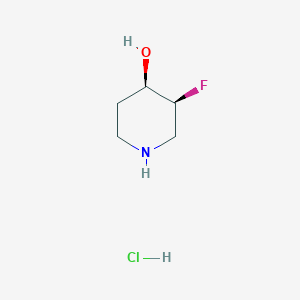

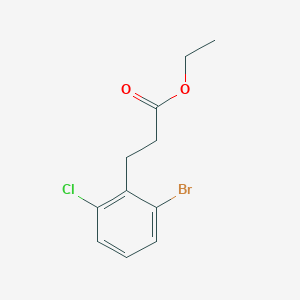


![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)
